3-phenoxybenzenesulfonyl Chloride
Overview
Description
3-phenoxybenzenesulfonyl Chloride: is an organic compound with the molecular formula C12H9ClO3S. It is a sulfonyl chloride derivative of phenoxybenzene, characterized by the presence of a sulfonyl chloride group attached to the benzene ring. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-phenoxybenzenesulfonyl chloride typically involves the sulfonation of phenoxybenzene followed by chlorination. One common method includes the reaction of phenoxybenzene with chlorosulfonic acid (HSO3Cl) under controlled conditions to yield the sulfonyl chloride derivative. The reaction is usually carried out at low temperatures to prevent decomposition and side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts such as iron(III) chloride (FeCl3) can enhance the reaction efficiency and selectivity. The reaction mixture is typically quenched with water or an aqueous base to neutralize excess chlorosulfonic acid and isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-phenoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonylureas, and other derivatives.
Electrophilic Aromatic Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (e.g., bromine, chlorine) for halogenation are used under acidic conditions.
Major Products:
Sulfonamides: Formed by the reaction with amines.
Sulfonylureas: Formed by the reaction with ureas.
Halogenated Derivatives: Formed by electrophilic aromatic substitution reactions.
Scientific Research Applications
3-phenoxybenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of complex molecules.
Biology: In the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.
Medicine: As an intermediate in the production of pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: In the manufacture of agrochemicals, dyes, and polymers
Mechanism of Action
The mechanism of action of 3-phenoxybenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide and sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the elimination of hydrogen chloride (HCl) to yield the final product .
Comparison with Similar Compounds
4-phenoxybenzenesulfonyl Chloride: Similar structure but with the sulfonyl chloride group at the para position.
2-phenoxybenzenesulfonyl Chloride: Similar structure but with the sulfonyl chloride group at the ortho position.
Uniqueness: 3-phenoxybenzenesulfonyl chloride is unique due to its specific substitution pattern, which can influence its reactivity and the types of products formed in chemical reactions. The meta position of the sulfonyl chloride group relative to the phenoxy group can affect the electronic distribution and steric interactions, leading to distinct reactivity compared to its ortho and para analogs .
Properties
IUPAC Name |
3-phenoxybenzenesulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO3S/c13-17(14,15)12-8-4-7-11(9-12)16-10-5-2-1-3-6-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJUPXKGJUPDHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375115 | |
Record name | 3-phenoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252873-46-4 | |
Record name | 3-Phenoxybenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=252873-46-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-phenoxybenzenesulfonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 252873-46-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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